molecular formula C20H23N3 B5898628 N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine

N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine

Cat. No.: B5898628
M. Wt: 305.4 g/mol
InChI Key: FVUBECQKVFAFRG-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine is a synthetic organic compound that features both pyridine and quinoline moieties. These heterocyclic structures are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-3-16(2)23(14-17-8-10-21-11-9-17)15-18-12-19-6-4-5-7-20(19)22-13-18/h4-13,16H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUBECQKVFAFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=NC=C1)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyridine and Quinoline Precursors: Starting with commercially available pyridine and quinoline derivatives.

    Alkylation Reactions: Using alkyl halides to introduce the butan-2-amine moiety.

    Coupling Reactions: Employing coupling agents such as EDCI or DCC to link the pyridine and quinoline units via the butan-2-amine bridge.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of enzyme interactions and cellular pathways.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-N-(quinolin-2-ylmethyl)butan-2-amine
  • N-(pyridin-4-ylmethyl)-N-(quinolin-4-ylmethyl)butan-2-amine

Uniqueness

N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings provides a versatile scaffold for further functionalization and optimization in various applications.

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